Dibenzenesulfonimide

Description

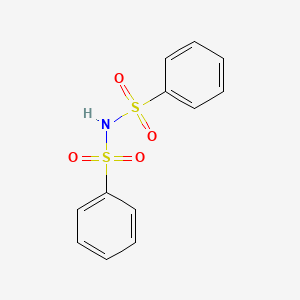

Structure

3D Structure

Properties

IUPAC Name |

N-(benzenesulfonyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S2/c14-18(15,11-7-3-1-4-8-11)13-19(16,17)12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQABVAKPIYHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062557 | |

| Record name | Benzenesulfonamide, N-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2618-96-4 | |

| Record name | N-(Phenylsulfonyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2618-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002618964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, N-(phenylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, N-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(phenylsulphonyl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Dibenzenesulfonimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzenesulfonimide, a compound of significant interest in medicinal chemistry and materials science, possesses a unique molecular architecture that imparts valuable chemical properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. Detailed experimental protocols for its preparation are presented, alongside a thorough analysis of its key physicochemical and spectroscopic properties. This document is intended to serve as a practical resource for researchers engaged in the synthesis, modification, and application of this versatile molecule.

Introduction

This compound, also known as bis(benzenesulfonyl)imide, is a secondary sulfonamide characterized by a central imide nitrogen atom flanked by two benzenesulfonyl groups. This structure results in an acidic N-H proton, rendering the molecule soluble in alkaline solutions. Its applications are diverse, ranging from a precursor in organic synthesis to a component in electroplating baths. The robust nature of the sulfonimide linkage and the ability to functionalize the aromatic rings make it an attractive scaffold in drug discovery and development.

Synthesis of this compound

The most prevalent method for the synthesis of this compound involves the reaction of benzenesulfonamide (B165840) with benzenesulfonyl chloride in the presence of a base. Several variations of this procedure exist, with differences in reaction conditions, solvents, and purification methods. Two prominent methods are detailed below.

Method 1: Reaction in Aqueous Base

This traditional approach utilizes an aqueous solution of a strong base, such as sodium hydroxide (B78521), to facilitate the condensation reaction.

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve benzenesulfonamide in a 5% aqueous solution of sodium hydroxide.

-

Heat the mixture to 50–55 °C.

-

Slowly add benzenesulfonyl chloride to the reaction mixture.

-

Throughout the addition, maintain the pH of the reaction mixture at approximately 7.2 by the controlled addition of a 5% sodium hydroxide solution.

-

After the addition is complete, continue stirring the mixture at 50–55 °C for 1–2 hours.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the this compound product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.[1]

Method 2: Solvent-Free Grinding Method

A more recent and environmentally benign approach involves the solvent-free grinding of the reactants with a solid base.[1]

Experimental Protocol:

-

In a stainless steel ball mill, combine benzenesulfonamide (3.185 mol) and pure benzenesulfonyl chloride (5.733 mol).

-

Grind the mixture for 5 minutes at room temperature to ensure thorough mixing.

-

Add solid sodium hydroxide (6.37 mol) to the ball mill in five equal portions. After each addition, grind the mixture for 3–7 minutes, ensuring the temperature of the reactants does not exceed 60 °C.

-

After the final addition of NaOH, continue grinding for an additional 15 minutes.

-

Transfer the solid reaction mixture to a three-necked flask.

-

Add methylene (B1212753) chloride (10 times the mass of the reaction mixture) and reflux with stirring for 30 minutes.

-

Filter the hot solution to remove the generated sodium chloride. Wash the solid residue with hot methylene chloride.

-

Combine the filtrates and concentrate under atmospheric pressure until approximately two-thirds of the solvent has been removed.

-

Cool the remaining solution at room temperature to induce crystallization.

-

Collect the crystalline product by filtration and dry at 85 °C. This method has a reported yield of 93% with a purity of 98.0%.[1]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The key analytical techniques and their expected results are summarized below.

Physical Properties

| Property | Value | Reference |

| Appearance | White crystalline solid | |

| Melting Point | 150-155 °C | |

| Molecular Formula | C₁₂H₁₁NO₄S₂ | |

| Molecular Weight | 297.35 g/mol | |

| Solubility | Poorly soluble in water and alcohol, insoluble in ether, slightly soluble in acetone. |

Spectroscopic Data

While a complete set of publicly available spectra for this compound is limited, the expected spectral characteristics can be inferred from data on closely related compounds and general principles of spectroscopy.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the two benzene (B151609) rings. The acidic N-H proton may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. For comparison, the aromatic protons of the starting material, benzenesulfonamide, appear in the range of δ 7.3-7.9 ppm in DMSO-d₆.[2]

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons. Based on data for benzenesulfonamide, these are expected in the region of δ 125-145 ppm.[2]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3200-3300 (may be broad) |

| Aromatic C-H Stretch | ~3000-3100 |

| S=O Asymmetric Stretch | ~1350-1380 |

| S=O Symmetric Stretch | ~1160-1180 |

| S-N Stretch | ~900-950 |

| Aromatic C=C Bending | 690-900 (multiple bands) |

Note: The exact positions of the absorption bands can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull).

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For aromatic sulfonamides, a common fragmentation pathway involves the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units.[3] The electrospray ionization (ESI) mass spectrum is expected to show a prominent peak for the molecular ion [M-H]⁻ in negative ion mode due to the acidic nature of the N-H proton.

Experimental and Logical Workflows

To visually represent the synthesis and characterization processes, the following diagrams have been generated using the DOT language.

Caption: Workflow for the synthesis of this compound.

Caption: Logical flow for the characterization of this compound.

Conclusion

This technical guide has outlined robust and reproducible methods for the synthesis of this compound and has provided a comprehensive overview of its characterization. The detailed experimental protocols and expected analytical data will be invaluable to researchers working with this compound. The provided workflows offer a clear visual representation of the key steps involved in its preparation and analysis. As a versatile building block, a thorough understanding of the synthesis and characterization of this compound is crucial for its effective utilization in various scientific disciplines.

References

An In-depth Technical Guide to Dibenzenesulfonimide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzenesulfonimide, also known as N-(phenylsulfonyl)benzenesulfonamide, is a synthetic organic compound with significant applications in various chemical and industrial processes. This technical guide provides a comprehensive overview of its core chemical properties, molecular structure, and detailed experimental protocols for its synthesis. The information is presented to support research, development, and application of this versatile molecule.

Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is characterized by its high melting point and limited solubility in water, though it readily dissolves in alkaline solutions due to the acidic nature of the imide proton.[1]

Physical and Chemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₄S₂ | [2] |

| Molecular Weight | 297.35 g/mol | [2] |

| Melting Point | 150-155 °C | [2] |

| Boiling Point (Predicted) | 480.6 ± 28.0 °C | [2] |

| Density (Predicted) | 1.418 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -1.10 ± 0.40 | [2] |

| Water Solubility | Slightly soluble | [1] |

| Appearance | White to off-white crystalline solid | [1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the two phenyl rings would likely appear as complex multiplets due to coupling. The acidic imide proton (N-H) may appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals corresponding to the carbon atoms of the two benzene (B151609) rings. Due to the symmetry of the molecule, fewer than 12 signals might be observed. The carbons attached to the sulfur atoms would be deshielded and appear at a lower field compared to the other aromatic carbons.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

-

N-H stretch: A sharp to broad band in the region of 3200-3400 cm⁻¹.

-

S=O stretch (asymmetric and symmetric): Strong absorptions around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 297. Common fragmentation patterns for sulfonamides involve the cleavage of the S-N bond and the loss of SO₂.

Molecular Structure

This compound consists of two benzenesulfonyl groups attached to a central nitrogen atom. The geometry around the sulfur atoms is tetrahedral. The molecule possesses a plane of symmetry bisecting the N-H bond.

Crystallographic Data

While a full crystallographic information file (CIF) is not publicly available, the crystal structure of dibenzenesulfonamide has been reported to be monoclinic with the space group P2₁/c. The reported cell parameters are a = 10.214(9) Å, b = 11.371(5) Å, c = 20.939(16) Å, and β = 115.399(2)°.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Synthesis via Solvent-Free Grinding

This method offers an environmentally friendly and efficient route to this compound.

Workflow Diagram:

Caption: Workflow for the solvent-free synthesis of this compound.

Methodology:

-

Add benzenesulfonamide (1.0 eq) and benzenesulfonyl chloride (1.0-1.2 eq) to a stainless steel ball mill.

-

Grind the mixture for 5 minutes at room temperature to ensure thorough mixing.

-

Add solid sodium hydroxide (B78521) (1.0-1.2 eq) portion-wise to the ball mill, with grinding for 3-7 minutes after each addition, while maintaining the temperature below 60 °C.

-

After the final addition of NaOH, continue grinding for an additional 15 minutes.

-

Transfer the solid reaction mixture to a flask and dissolve it in a suitable organic solvent (e.g., methanol, ethanol, or dichloromethane).

-

Heat the mixture to reflux for 30 minutes with stirring.

-

Filter the hot solution to remove the sodium chloride byproduct.

-

Wash the solid residue with the hot solvent.

-

Combine the filtrates and concentrate the solution by evaporation until crystallization begins.

-

Cool the mixture to room temperature to allow for complete crystallization.

-

Collect the crystals by filtration and dry them under vacuum.

Synthesis in Alkaline Solution

This is a more traditional method for the synthesis of this compound.

Logical Relationship Diagram:

Caption: Logical flow of the synthesis of this compound in alkaline solution.

Methodology:

-

Dissolve benzenesulfonamide in an alkaline solution (e.g., aqueous sodium hydroxide).[1]

-

To this solution, add benzenesulfonyl chloride dropwise while simultaneously adding a sodium hydroxide solution to maintain the pH of the reaction mixture between 7 and 9.[1]

-

After the addition is complete, heat the mixture under reflux for one hour.[1]

-

Cool the reaction mixture and then acidify it with hydrochloric acid.[1]

-

The product, this compound, will precipitate out of the solution.

-

Isolate the solid product by filtration or centrifugation.[1]

-

Wash the product with water to remove any remaining salts.

-

Dry the purified this compound.

Reactivity and Stability

This compound is a stable compound under normal conditions. The two electron-withdrawing benzenesulfonyl groups make the imide proton acidic, allowing it to react with bases to form salts. Information on its specific thermal and hydrolytic degradation pathways is limited, but like other sulfonamides, it can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the cleavage of the S-N bond.

Conclusion

This compound is a compound with well-defined chemical and physical properties. Its synthesis is achievable through various methods, including environmentally benign solvent-free approaches. The structural features, particularly the acidic imide proton, dictate its reactivity. This guide provides a foundational understanding for professionals working with or exploring the applications of this compound. Further research into its detailed spectroscopic characterization and degradation pathways would be beneficial for a more complete understanding of this molecule.

References

An In-depth Technical Guide to the Solubility of Dibenzenesulfonimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibenzenesulfonimide, a compound of interest in various chemical and pharmaceutical applications. This document compiles available solubility data, details a robust experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties and Expected Solubility

This compound (CAS 2618-96-4) is a white crystalline solid.[1][2] Its molecular structure, featuring two phenyl rings attached to a sulfonimide core, influences its solubility profile. Generally, it is characterized as being sparingly soluble in aqueous solutions while exhibiting a range of solubilities in organic solvents.

Quantitative and Qualitative Solubility Data

| Solvent | Molar Mass ( g/mol ) | Solubility (g/L) | Temperature (°C) | Method of Determination | Reference |

| Water | 18.02 | 4.58 | 25 | Not Specified | [1][3] |

| Alcohol (general) | - | Poorly Soluble | Not Specified | Not Specified | [1][2] |

| Ether (general) | - | Insoluble | Not Specified | Not Specified | [1][2] |

| Acetone | 58.08 | Slightly Soluble | Not Specified | Not Specified | [1][2] |

| Methanol | 32.04 | To Be Determined | - | - | - |

| Ethanol | 46.07 | To Be Determined | - | - | - |

| Dichloromethane | 84.93 | To Be Determined | - | - | - |

| Chloroform | 119.38 | To Be Determined | - | - | - |

| Tetrahydrofuran (THF) | 72.11 | To Be Determined | - | - | - |

| Dimethylformamide (DMF) | 73.09 | To Be Determined | - | - | - |

| Dimethyl Sulfoxide (DMSO) | 78.13 | To Be Determined | - | - | - |

Experimental Protocol: Determination of Equilibrium Solubility by the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[4][5][6]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

3.2. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[5]

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stirrer with controlled temperature. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[4]

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.[7] Alternatively, filter the supernatant using a syringe filter chemically compatible with the solvent.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a calibrated UV-Vis spectrophotometer at the wavelength of maximum absorbance or an HPLC system with a suitable detector.

-

Data Analysis: Calculate the solubility of this compound in the organic solvent by back-calculating from the measured concentration of the diluted sample. The results can be expressed in units such as g/L or mol/L.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility and a conceptual representation of factors influencing solubility.

References

- 1. This compound CAS#: 2618-96-4 [m.chemicalbook.com]

- 2. This compound | 2618-96-4 [chemicalbook.com]

- 3. Cas 2618-96-4,this compound | lookchem [lookchem.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide to the Crystal Structure Analysis of Dibenzenesulfonimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzenesulfonimide, also known as N-(phenylsulfonyl)benzenesulfonamide, is a compound of significant interest due to the acidic nature of its N-H proton, a feature conferred by the two powerful electron-withdrawing phenylsulfonyl groups.[1] This characteristic makes it a valuable building block in organic synthesis and a component in materials science. Understanding its three-dimensional structure is crucial for predicting its chemical behavior, designing derivatives with tailored properties, and controlling its solid-state form. This guide provides a comprehensive overview of the crystal structure of this compound, detailing the experimental protocols for its synthesis and crystallographic analysis, presenting its structural parameters, and illustrating its molecular geometry and intermolecular interactions.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of benzenesulfonamide (B165840) with benzenesulfonyl chloride.[2][3]

Materials:

-

Benzenesulfonamide

-

Benzenesulfonyl chloride

-

5% (w/v) Sodium hydroxide (B78521) (NaOH) solution

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Benzenesulfonamide is dissolved in a 5% aqueous solution of sodium hydroxide.

-

Benzenesulfonyl chloride is added to the solution, and the mixture is heated to 50–55 °C for 1–2 hours.[2]

-

Throughout the reaction, the pH is carefully maintained at approximately 7.2 by the controlled addition of the 5% NaOH solution.[2] This ensures the deprotonation of the sulfonamide nitrogen, facilitating its nucleophilic attack on the sulfonyl chloride.

-

Upon completion, the reaction mixture is filtered to yield a clear solution.

-

This compound is precipitated from the filtrate by acidification with hydrochloric acid.[3]

-

The resulting white crystalline solid is collected by filtration, washed with deionized water to remove residual salts, and dried under vacuum.[2]

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a common and effective method for growing high-quality crystals of organic compounds like this compound.

Procedure:

-

A saturated solution of the purified this compound is prepared in a suitable solvent, such as acetone (B3395972) or an alcohol-water mixture, at a slightly elevated temperature.

-

The solution is filtered to remove any particulate matter.

-

The clear solution is transferred to a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at room temperature.

-

Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals will form.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer. Data is typically collected at a controlled temperature (e.g., 150 K or 298 K) using a monochromatic X-ray source (e.g., Mo Kα radiation). The diffractometer rotates the crystal through a series of orientations, and the diffraction patterns are recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystal Structure and Molecular Geometry

The crystal structure of this compound reveals key details about its molecular conformation and packing. The data presented is based on typical values for sulfonamide structures and available information.

Crystallographic Data

The following table summarizes the essential crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁NO₄S₂ |

| Formula Weight | 297.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | Value g/cm³ |

| Temperature | Value K |

| CCDC Deposition Number | 602085 |

Note: Specific unit cell parameters (a, b, c, β, Volume, Density) require access to the full crystallographic information file (CIF) from the Cambridge Crystallographic Data Centre (CCDC).

Molecular Geometry

The geometry around the sulfur atoms in this compound is a distorted tetrahedron.[1] The two benzene (B151609) rings are not coplanar, adopting a twisted conformation. The key structural features are summarized in the tables below.

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S-O | ~1.43 |

| S-N | ~1.62 |

| S-C | ~1.77 |

Table 3: Selected Bond Angles (°)

| Angle | Angle (°) |

| O-S-O | ~119.5 |

| N-S-C | ~107.5 |

| S-N-S | Value |

Note: The bond lengths and angles are representative values for sulfonamide moieties.[1] The specific S-N-S angle is a key determinant of the overall molecular shape.

Supramolecular Assembly and Intermolecular Interactions

The packing of this compound molecules in the crystal lattice is primarily governed by hydrogen bonding.

In the crystal, molecules are linked by intermolecular N-H···O hydrogen bonds, where the acidic proton on the nitrogen atom acts as a hydrogen bond donor and one of the sulfonyl oxygen atoms acts as an acceptor.[1] Additionally, weaker C-H···O interactions contribute to the stability of the three-dimensional network.[1] These interactions organize the molecules into columns or layers within the crystal.

Visualizations

The following diagrams illustrate the molecular structure, the analytical workflow, and the key intermolecular interactions.

Caption: Molecular structure of this compound.

Caption: Workflow for Crystal Structure Analysis.

Caption: N-H···O Hydrogen Bonding Interaction.

References

Spectroscopic Analysis of Dibenzenesulfonimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for dibenzenesulfonimide. Due to the limited availability of public experimental datasets, this guide presents expected spectral characteristics based on analogous compounds and established spectroscopic principles. It also outlines detailed experimental protocols for acquiring high-quality spectral data for solid-phase compounds like this compound.

Introduction to this compound

This compound, also known as N-(phenylsulfonyl)benzenesulfonamide, is a chemical compound with the molecular formula C₁₂H₁₁NO₄S₂. It belongs to the sulfonamide class of compounds, characterized by the presence of a sulfonyl group attached to an amine. Understanding its structural and electronic properties through spectroscopic methods is crucial for its application in various fields, including medicinal chemistry and materials science.

Predicted Spectroscopic Data

While specific, publicly available quantitative data for this compound is limited, the following tables summarize the expected chemical shifts and vibrational frequencies based on the analysis of closely related sulfonamide compounds.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | N-H proton |

| ~7.8 - 8.0 | Multiplet | 4H | Aromatic protons (ortho to SO₂) |

| ~7.5 - 7.7 | Multiplet | 6H | Aromatic protons (meta and para to SO₂) |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Assignment |

| ~140 - 142 | Aromatic C-SO₂ |

| ~132 - 134 | Aromatic C-H (para) |

| ~128 - 130 | Aromatic C-H (ortho/meta) |

| ~126 - 128 | Aromatic C-H (ortho/meta) |

Predicted FT-IR Data

Sample Preparation: KBr Pellet or Nujol Mull

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3300 | Medium, Broad | N-H stretch |

| ~3000 - 3100 | Medium | Aromatic C-H stretch |

| ~1330 - 1370 | Strong | Asymmetric SO₂ stretch |

| ~1150 - 1180 | Strong | Symmetric SO₂ stretch |

| ~1450, ~1580 | Medium to Weak | Aromatic C=C stretch |

| ~900 - 1100 | Medium | S-N stretch |

| ~690, ~750 | Strong | Aromatic C-H bend (out-of-plane) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of dry this compound powder.

-

Transfer the sample to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.

3.1.2. Instrumentation and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

3.1.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

Reference the ¹³C spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the preparation of a solid sample for FT-IR analysis using the KBr pellet method.

3.2.1. Sample Preparation (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of dry this compound to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.

-

Gently mix the this compound and KBr powders with the pestle.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die.

3.2.2. Instrumentation and Data Acquisition

-

Spectrometer: A Fourier-transform infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

Mode: Transmittance.

-

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and place it in the spectrometer's sample beam.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Caption: General workflow for NMR spectroscopic analysis.

Caption: General workflow for FT-IR spectroscopic analysis.

Dibenzenesulfonimide: A Technical Guide to its History, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzenesulfonimide, also known as N-(phenylsulfonyl)benzenesulfonamide or bis(phenylsulfonyl)imide, is a synthetic organic compound with significant applications in industrial chemistry. Though its history is less storied than that of its well-known relative, saccharin (B28170), this compound has carved out a niche as a valuable additive in electroplating and as a catalyst in organic synthesis. This technical guide provides a comprehensive overview of the history, discovery, and key technical data related to this compound, including detailed experimental protocols for its synthesis and a summary of its physicochemical properties.

History and Discovery

While the discovery of the structurally related saccharin (benzoic sulfimide) in 1879 by Constantin Fahlberg and Ira Remsen is a well-documented instance of serendipity in science, the history of this compound is more grounded in systematic chemical exploration.[1][2][3] Unlike the accidental tasting of a sweet compound, the development of this compound appears to have emerged from deliberate investigations into sulfonimide-based compounds for industrial applications.

The first synthesis of this compound is reported to have occurred in the late 20th century during research into the potential uses of such compounds in materials science and pharmaceuticals.[4] However, a definitive seminal publication marking its initial discovery remains less prominent than that of saccharin. Its development has been driven by its utility rather than a singular moment of discovery. The primary applications for this compound have been in the chemical industry, where it serves as a precursor for ion-exchange resins, a stabilizer for polymers, and a surfactant.[4] It is also utilized as an additive in electroplating baths.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[4] It exhibits low volatility and has limited solubility in water.[4] A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁NO₄S₂ | [5] |

| Molecular Weight | 297.35 g/mol | [5] |

| Melting Point | 150-155 °C | |

| Boiling Point (Predicted) | 480.6 ± 28.0 °C | |

| Density (Predicted) | 1.418 ± 0.06 g/cm³ | |

| pKa (Predicted) | -1.10 ± 0.40 | [4] |

| Water Solubility | Poorly soluble | |

| Appearance | White crystalline solid | [4] |

Synthesis and Experimental Protocols

This compound is produced synthetically and does not occur naturally.[4] Several methods for its preparation have been developed, with the most common involving the reaction of benzenesulfonamide (B165840) with benzenesulfonyl chloride. Below are two detailed experimental protocols for its synthesis.

Protocol 1: Aqueous Solution Synthesis

This method involves the reaction of benzenesulfonamide with benzenesulfonyl chloride in an aqueous sodium hydroxide (B78521) solution.

Materials:

-

Benzenesulfonamide

-

Benzenesulfonyl chloride

-

5% Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Reaction vessel with a stirrer, thermometer, and dropping funnel

Procedure:

-

Dissolve benzenesulfonamide in a 5% sodium hydroxide solution within the reaction vessel.

-

Heat the mixture to 50–55 °C with continuous stirring.

-

Slowly add benzenesulfonyl chloride to the reaction mixture over a period of 1–2 hours.

-

Throughout the addition, maintain the pH of the solution at 7.2 by adding a 5% sodium hydroxide solution as needed.

-

After the addition is complete, continue to stir the mixture at 50–55 °C for an additional hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Precipitate the this compound from the clear solution by the slow addition of hydrochloric acid until the solution is acidic.

-

Filter the resulting white crystalline precipitate, wash with cold water, and dry to obtain the final product.

Protocol 2: Solvent-Free Grinding Method

This method offers a more environmentally friendly approach by avoiding the use of solvents.

Materials:

-

Benzenesulfonamide

-

Benzenesulfonyl chloride

-

Solid Sodium hydroxide (NaOH)

-

Ball mill

-

Organic solvent (e.g., methanol (B129727), dichloromethane) for extraction

Procedure:

-

Place benzenesulfonamide and benzenesulfonyl chloride in a ball mill. The molar ratio of benzenesulfonamide to benzenesulfonyl chloride can range from 1:1 to 1:2.

-

Grind the mixture for several minutes to ensure thorough mixing at room temperature.

-

Add solid sodium hydroxide to the ball mill in batches. The total molar ratio of benzenesulfonamide to NaOH is typically between 1:1 and 1:2.5.

-

Continue grinding, ensuring the temperature of the reactants does not exceed 60 °C.

-

After the reaction is complete, remove the solid mixture from the ball mill.

-

Dissolve the reactant mixture in an organic solvent, such as methanol or dichloromethane.

-

Filter the solution to remove the sodium chloride byproduct.

-

Concentrate the filtrate, allow it to crystallize, and then filter and dry the resulting product.

Caption: General synthesis workflow for this compound.

Applications and Mechanisms of Action

This compound's primary applications are in electroplating and as a catalyst in organic synthesis.

Electroplating

In the electroplating industry, particularly for nickel plating, this compound and other sulfonamides act as "carrier" brighteners or leveling agents.[6] The mechanism of action is believed to involve the adsorption of the sulfonimide onto the cathode surface during the electrodeposition process. This adsorption is not uniform across the surface; it is more pronounced at sites of higher current density, such as microscopic peaks or burrs. By selectively inhibiting the deposition of metal ions at these high points, the leveling agent promotes a more uniform and smooth metal coating.[7] The presence of the sulfon- group is crucial for this activity.[6]

Caption: Proposed mechanism of this compound in electroplating.

Catalysis

This compound and its derivatives have been explored as organocatalysts in various chemical reactions.[4] The acidic nature of the N-H proton in the sulfonimide group allows it to act as a Brønsted acid catalyst. This catalytic activity is harnessed in reactions such as the synthesis of substituted imidazoles.[8] Chiral versions of disulfonimides have also been developed for use in asymmetric catalysis, highlighting the versatility of this functional group in modern organic synthesis.

Conclusion

This compound, while not as widely recognized as saccharin, is a compound with a distinct and important role in industrial chemistry. Its history is one of targeted development rather than accidental discovery, leading to its application as a key component in electroplating and as a versatile catalyst. The synthesis of this compound is well-established, with various methods available to suit different production scales and environmental considerations. For researchers and professionals in drug development and materials science, an understanding of this compound's properties and synthesis provides valuable insight into the broader class of sulfonimide compounds and their potential for further application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. historyofscience.com [historyofscience.com]

- 3. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]

- 4. Synthesis and reactivity of polydisulfonimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.wayne.edu [digitalcommons.wayne.edu]

- 6. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Ueber die Einwirkung von Diazobenzolimid auf Acetylendicarbonsäuremethylester | Semantic Scholar [semanticscholar.org]

"physicochemical properties of dibenzenesulfonimide"

An In-depth Technical Guide on the Physicochemical Properties of Dibenzenesulfonimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic organosulfur compound, holds significant interest within the realms of medicinal chemistry and materials science. Its unique structural features, characterized by two phenylsulfonyl groups attached to a central nitrogen atom, impart a distinct set of physicochemical properties that govern its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its structural characteristics, solubility, dissociation constant, and lipophilicity. Detailed experimental protocols for the determination of these key parameters are presented to facilitate reproducible research. Furthermore, a procedural workflow for its synthesis and purification is visually represented to aid in laboratory applications.

Introduction

This compound, also known as N-(phenylsulfonyl)benzenesulfonamide, is a white crystalline solid.[1][2] It belongs to the sulfonimide class of compounds, which are noted for their acidic nature and their utility as intermediates in organic synthesis.[3] The presence of two electron-withdrawing sulfonyl groups significantly influences the acidity of the N-H proton, making it readily ionizable.[3] This characteristic, along with its overall molecular architecture, dictates its solubility, permeability, and potential for intermolecular interactions, which are critical parameters in drug design and development. Understanding these fundamental properties is paramount for its application in areas such as the synthesis of novel therapeutic agents, catalysts, and functional polymers.[1][4]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in different environments, including its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

| Property | Value | Reference |

| Chemical Structure | C₁₂H₁₁NO₄S₂ | [2] |

| Molecular Weight | 297.35 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 150-155 °C | [2] |

| Boiling Point | 480.6 ± 28.0 °C (Predicted) | [2] |

| Water Solubility | 4.58 g/L at 25 °C | [2] |

| pKa | -1.10 ± 0.40 (Predicted) | [2] |

| LogP | 0.52 | [2] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for the reliable application of this compound in research and development. The following sections detail standardized experimental protocols for measuring its key properties.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[5]

-

The capillary tube is placed in the heating block of the melting point apparatus.[2]

-

The sample is heated at a rate of approximately 10-20 °C per minute initially.[6]

-

As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.[2]

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.[5]

Aqueous Solubility Determination

The equilibrium solubility of this compound in water can be determined using the shake-flask method.[7]

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn.

-

The withdrawn sample is filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

-

The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

Procedure:

-

A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent mixture (e.g., water-methanol) to ensure complete dissolution.

-

The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small increments.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve. For sulfonimides, which are strong acids, computational methods or specialized techniques like UV-metric titration might be necessary for accurate determination.[9]

LogP Determination

The partition coefficient (LogP) of this compound between n-octanol and water can be determined using the shake-flask method followed by HPLC analysis.

Procedure:

-

n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

-

A known amount of this compound is dissolved in the n-octanol-saturated water or water-saturated n-octanol.

-

Equal volumes of the n-octanol and aqueous phases are placed in a sealed container.

-

The container is shaken for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and aqueous phases is determined by HPLC.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through the reaction of benzenesulfonyl chloride with benzenesulfonamide (B165840) in an alkaline solution. The following diagram illustrates a typical laboratory-scale synthesis and purification workflow.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has provided a detailed summary of the essential physicochemical properties of this compound, which are fundamental to its application in scientific research and drug development. The outlined experimental protocols offer a basis for the consistent and accurate measurement of these properties. The provided synthesis workflow gives a clear overview of its preparation. A thorough understanding of these core characteristics is indispensable for harnessing the full potential of this compound in the design of new molecules with desired chemical and biological activities.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. chemneo.com [chemneo.com]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. pubs.rsc.org [pubs.rsc.org]

Dibenzenesulfonimide (CAS 2618-96-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzenesulfonimide, with the CAS registry number 2618-96-4, is an organic compound belonging to the sulfonimide class.[1] Also known by synonyms such as N-(Phenylsulfonyl)benzenesulfonamide and Bis(phenylsulfonyl)amine, it is a white to off-white crystalline solid.[1] This guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, key applications, and safety information, tailored for professionals in research and development.

Physicochemical Properties

This compound is characterized by its two sulfonyl groups attached to a central nitrogen atom, which imparts acidic properties to the N-H bond.[2] It is sparingly soluble in water but shows good solubility in alkaline solutions and some organic solvents.[1][3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2618-96-4 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO₄S₂ | [1] |

| Molecular Weight | 297.35 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 150-155 °C | |

| Boiling Point (Predicted) | 480.6 ± 28.0 °C | |

| Density (Predicted) | 1.418 ± 0.06 g/cm³ | |

| pKa (Predicted) | -1.10 ± 0.40 | [1] |

| Water Solubility | Sparingly soluble | [1] |

| Solubility | Poorly soluble in alcohol, insoluble in ether, slightly soluble in acetone, and soluble in alkaline solutions.[3] | |

| InChI Key | OVQABVAKPIYHIG-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

This compound is typically synthesized via the reaction of benzenesulfonamide (B165840) with benzenesulfonyl chloride in an alkaline medium. Several methods have been reported, with variations in reaction conditions and reagents.

General Synthesis Workflow

The following diagram illustrates a common workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

One common method for the synthesis of this compound is as follows:

-

Preparation of Alkaline Solution: Benzenesulfonamide is dissolved in an aqueous solution of sodium hydroxide (B78521) (e.g., 5%).[3]

-

Reaction: Benzenesulfonyl chloride is added dropwise to the solution while maintaining the temperature between 50-55 °C.[3] The pH of the reaction mixture is crucial and should be kept around 7.2 by the continuous addition of a sodium hydroxide solution.[3] The reaction is typically allowed to proceed for 1-2 hours.[3]

-

Work-up: After the reaction is complete, the mixture is cooled. The this compound is then precipitated from the clear solution by the addition of hydrochloric acid.[3]

-

Purification: The resulting solid is collected by filtration, washed with water, and dried to yield the final product.[2]

Another reported method involves the use of isopropanol (B130326) as a solvent and sodium isopropoxide as the base, with the reaction carried out at a lower temperature of 30-35°C.[2]

Applications in Research and Industry

This compound has several applications across various fields, including organic synthesis and industrial processes.

Organic Synthesis

-

Catalyst: It can be used as a catalyst in various organic reactions, facilitating transformations by increasing the reaction rate or controlling selectivity.[1]

-

Precursor for Fluorinating Reagents: this compound is a key starting material for the synthesis of N-fluorothis compound (NFSI), a widely used electrophilic fluorinating agent.[4]

Industrial Applications

-

Electroplating Additive: this compound is used as a primary brightener in nickel electroplating baths.[3][4] It serves as a replacement for saccharin, offering improved ductility and leveling of the coating with lower consumption.[2][4]

-

Dyes and Pigments: It acts as a precursor or intermediate in the synthesis of certain dyes and pigments.[1]

-

Polymer Industry: It has been used as a precursor for the synthesis of ion-exchange resins and polymer stabilizers.[1]

Biomedical and Pharmaceutical Research

While direct applications in drug development are not widespread, its role as a building block in preparing pharmaceutical intermediates is noted.[1] Some benzenesulfonamide derivatives have been investigated for their potential as HIV-1 capsid inhibitors.[5]

Spectroscopic Data

Spectroscopic data for this compound is available through various chemical databases. This includes:

-

¹H NMR and ¹³C NMR: Predicted and experimental spectra are available, which are crucial for the structural confirmation of the synthesized compound.[6]

-

IR Spectroscopy: Infrared spectra can provide information about the functional groups present in the molecule, particularly the S=O and N-H stretches.[6]

-

Mass Spectrometry: Mass spectra are available to confirm the molecular weight of the compound.[6]

Researchers can access this data through resources like ChemicalBook and other spectroscopic databases.[6]

Safety and Handling

This compound is considered relatively safe to handle, though standard laboratory precautions should always be observed.[1] It is recommended to avoid contact with skin and eyes and to prevent inhalation of the dust.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a cool, dry place away from direct sunlight in a tightly sealed container.[1]

Conclusion

This compound is a versatile chemical with significant applications, particularly in the electroplating industry and as a precursor in organic synthesis. Its well-established synthesis and physicochemical properties make it a valuable compound for researchers and chemical professionals. Adherence to appropriate safety protocols is essential when handling this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 2618-96-4 [chemicalbook.com]

- 4. CN106631916A - Method for preparing this compound by solvent-free grinding method - Google Patents [patents.google.com]

- 5. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound(2618-96-4) IR Spectrum [m.chemicalbook.com]

Thermodynamic Stability of Dibenzenesulfonimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzenesulfonimide, a compound of interest in medicinal chemistry and materials science, possesses a unique structural framework that dictates its thermodynamic stability. This guide provides a comprehensive analysis of the thermodynamic properties of this compound. While direct experimental thermochemical data is limited in publicly accessible literature, this document consolidates available physical properties, outlines detailed experimental protocols for its characterization, and presents a theoretical framework for understanding its stability. This guide serves as a foundational resource for researchers working with this compound, enabling a deeper understanding of its behavior under various conditions and informing its application in drug development and other advanced fields.

Introduction

This compound, also known as N-(phenylsulfonyl)benzenesulfonamide, is a chemical compound characterized by two phenylsulfonyl groups attached to a central nitrogen atom. Its structure imparts a high degree of thermal resistance and specific chemical reactivity, making it a valuable intermediate in organic synthesis.[1] Understanding the thermodynamic stability of this molecule is crucial for predicting its shelf-life, degradation pathways, and compatibility with other substances, particularly in the context of pharmaceutical formulation and materials science where stability is a critical parameter.

This technical guide will cover the known physical and chemical properties of this compound, provide detailed experimental protocols for assessing its thermodynamic stability through techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and solution calorimetry, and explore its stability from a theoretical perspective.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These values provide a baseline for understanding the compound's behavior under standard conditions.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₁NO₄S₂ | [2] |

| Molecular Weight | 297.35 g/mol | [2] |

| Melting Point | 150-155 °C | [2] |

| Boiling Point (Predicted) | 480.6 ± 28.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.418 ± 0.06 g/cm³ | [2] |

| Appearance | White crystalline powder | [2] |

| Solubility | Poorly soluble in water and alcohol, insoluble in ether, slightly soluble in acetone. | [2] |

| pKa (Predicted) | -1.10 ± 0.40 | [2] |

Table 1: Physicochemical Properties of this compound. This table summarizes the fundamental physical and chemical properties of this compound.

Experimental Protocols for Thermodynamic Analysis

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of benzenesulfonamide (B165840) with benzenesulfonyl chloride in an alkaline solution.[4]

Protocol:

-

Dissolve benzenesulfonamide in a 5% sodium hydroxide (B78521) solution.

-

While maintaining the temperature at 50–55 °C, add benzenesulfonyl chloride dropwise over a period of 1–2 hours.

-

Throughout the addition, maintain the pH of the reaction mixture at 7.2 by the controlled addition of a 5% sodium hydroxide solution.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional hour.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[5]

Hypothetical Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Mass: 5-10 mg of this compound.

-

Crucible: Alumina or platinum pan.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

-

Temperature Program: Heat from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) would be analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the end of the experiment.

TGA Experimental Workflow

Caption: A generalized workflow for performing Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and enthalpies of these transitions.[3]

Hypothetical Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Mass: 2-5 mg of this compound.

-

Crucible: Hermetically sealed aluminum pans.

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program: Heat from ambient temperature to a temperature above the melting point (e.g., 200 °C) at a constant heating rate of 10 °C/min.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) would be analyzed to determine the onset of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

DSC Experimental Workflow

Caption: A generalized workflow for performing Differential Scanning Calorimetry (DSC).

Solution Calorimetry

Solution calorimetry measures the heat change upon dissolution of a substance in a solvent, providing the enthalpy of solution (ΔHsoln). This can be used in conjunction with other data to determine the enthalpy of formation.[6][7]

Hypothetical Experimental Protocol:

-

Instrument: A solution calorimeter.

-

Solvent: A suitable solvent in which this compound is soluble (e.g., acetone).

-

Sample Mass: A precisely weighed amount of this compound.

-

Procedure:

-

The calorimeter is calibrated using a standard reaction with a known enthalpy change.

-

A known volume of the solvent is placed in the calorimeter and allowed to reach thermal equilibrium.

-

The weighed sample of this compound is introduced into the solvent, and the temperature change upon dissolution is precisely measured.

-

-

Data Analysis: The enthalpy of solution is calculated from the temperature change, the mass of the solvent and solute, and the heat capacity of the system.

Theoretical Framework for Thermodynamic Stability

In the absence of direct experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules like this compound.

Bond Dissociation Energy (BDE)

The thermodynamic stability of this compound is intrinsically linked to the strength of its chemical bonds. The bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically. The N-S bonds in sulfonamides are of particular interest. Computational studies on related sulfonamides can provide insights into the expected BDE of the N-S bond in this compound. Density Functional Theory (DFT) and ab initio methods are commonly employed for such calculations.[8] The stability of the resulting radicals upon bond cleavage is a key factor determining the BDE.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. This value is a fundamental measure of a molecule's thermodynamic stability. While not experimentally determined for this compound, it can be estimated using computational methods. The enthalpy of combustion, which can be experimentally determined via bomb calorimetry, can also be used to calculate the enthalpy of formation.

Gibbs Free Energy of Formation (ΔGf°)

The Gibbs free energy of formation is the ultimate determinant of a compound's thermodynamic stability under standard conditions.[9] It combines the enthalpy of formation and the entropy of formation. A negative ΔGf° indicates that the formation of the compound from its elements is a spontaneous process. Like the enthalpy of formation, the Gibbs free energy of formation of this compound can be estimated through computational chemistry. These calculations would involve optimizing the molecular geometry and calculating the vibrational frequencies to determine the enthalpic and entropic contributions.[10]

Logical Relationship of Thermodynamic Parameters

Caption: The relationship between fundamental and derived thermodynamic properties.

Conclusion

While a complete experimental thermodynamic profile for this compound is not yet available in the scientific literature, this technical guide provides a robust framework for its investigation. The provided experimental protocols for synthesis, TGA, DSC, and solution calorimetry offer a clear path for researchers to obtain this critical data. Furthermore, the discussion of theoretical and computational approaches highlights the means by which the thermodynamic stability of this compound can be estimated and understood at a molecular level. For professionals in drug development and materials science, this guide underscores the importance of a thorough thermodynamic characterization to ensure the stability, safety, and efficacy of products containing this compound. Future experimental and computational studies are encouraged to build upon this foundation and provide a more complete quantitative understanding of the thermodynamic stability of this important molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 2618-96-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. soc.chim.it [soc.chim.it]

- 5. aurigaresearch.com [aurigaresearch.com]

- 6. Solution Calorimetry | Chem Lab [chemlab.truman.edu]

- 7. Molecular Energetics Group [molenergetics.fc.ul.pt]

- 8. researchgate.net [researchgate.net]

- 9. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 10. The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments - PMC [pmc.ncbi.nlm.nih.gov]

The Acidity and pKa of Dibenzenesulfonimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dibenzenesulfonimide, also known as N-(phenylsulfonyl)benzenesulfonamide, is a compound of significant interest in organic chemistry and materials science due to its pronounced acidic nature. This technical guide provides an in-depth analysis of the acidity and pKa of this compound, complete with quantitative data, experimental protocols, and conceptual visualizations to support researchers and professionals in drug development and related fields.

Core Concepts: Acidity of this compound

The notable acidity of this compound stems from the presence of two strongly electron-withdrawing phenylsulfonyl groups attached to the nitrogen atom. These groups effectively delocalize the negative charge of the conjugate base, thereby stabilizing it and facilitating the dissociation of the N-H proton. This effect renders this compound a remarkably strong acid, with a pKa value comparable to that of phosphoric acid.[1][2]

The acid dissociation of this compound in water can be represented by the following equilibrium:

Caption: Acid dissociation equilibrium of this compound in water.

Quantitative Data: pKa Values

The acidity of this compound has been characterized by both experimental and theoretical methods. The following table summarizes the available pKa data.

| Parameter | Value | Method | Reference |

| Experimental pKa | 1.45 | Not Specified | [1][2] |

| Predicted pKa | -1.10 ± 0.40 | Computational | [3] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Method 1: Reaction in Aqueous Alkaline Solution

This method involves the reaction of benzenesulfonamide (B165840) with benzenesulfonyl chloride in an aqueous solution of sodium hydroxide (B78521).

Caption: Workflow for the synthesis of this compound in aqueous media.

Protocol:

-

Dissolve benzenesulfonamide in a 5% aqueous solution of sodium hydroxide.

-

While maintaining the temperature between 50-55 °C, add benzenesulfonyl chloride dropwise to the solution.

-

Concurrently, add a 5% sodium hydroxide solution dropwise to maintain the pH of the reaction mixture at 7.2.

-

Continue the reaction for 1-2 hours.

-

After the reaction is complete, cool the solution and precipitate the this compound by adding hydrochloric acid.

-

Isolate the product by filtration, wash with water, and dry.

Method 2: Solvent-Free Grinding Method

This method offers a more environmentally friendly approach by avoiding the use of solvents during the reaction.

Caption: Workflow for the solvent-free synthesis of this compound.

Protocol:

-

Place benzenesulfonamide and benzenesulfonyl chloride in a ball mill and grind to ensure thorough mixing at room temperature.

-

Add solid sodium hydroxide to the ball mill in batches while continuing to grind.

-

Maintain the temperature of the reactants below 60 °C throughout the reaction.

-

Once the reaction is complete, remove the solid mixture from the ball mill.

-

Dissolve the mixture in an organic solvent such as methanol.

-

Filter the solution to remove the sodium chloride byproduct.

-

Concentrate the filtrate by evaporation to induce crystallization of the this compound.

-

Isolate the product by filtration and dry.

pKa Determination

General Protocol for Potentiometric Titration

Caption: General workflow for pKa determination by potentiometric titration.

Protocol:

-

Sample Preparation: Prepare a solution of the sulfonamide of known concentration in a suitable solvent. For sparingly soluble compounds, a water-cosolvent mixture (e.g., water-methanol) may be necessary.

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer to ensure homogeneity. Immerse the calibrated pH electrode in the solution.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

-

Conclusion

This compound is a potent acidic compound, a property conferred by the dual electron-withdrawing phenylsulfonyl groups. The experimentally determined pKa of 1.45 underscores its strong acidic nature. The synthetic routes to this compound are well-established, offering both traditional and solvent-free options. While specific experimental details for its pKa determination are not extensively documented in readily available literature, standardized methods such as potentiometric titration provide a reliable means for such characterization. The information and protocols presented in this guide are intended to equip researchers and professionals in drug development and other scientific disciplines with the fundamental knowledge regarding the acidity and handling of this compound.

References

Methodological & Application

Dibenzenesulfonimide Derivatives as Versatile Catalysts in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals